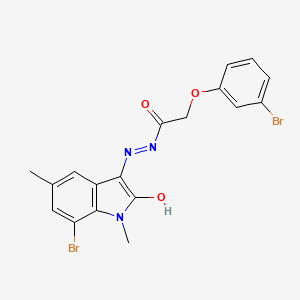
N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide, also known as DPQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPQ belongs to the class of quinoxaline derivatives, which have been shown to possess various biological activities, including antitumor, antiviral, and antimicrobial properties.
科学研究应用
N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide has also been shown to enhance the effectiveness of chemotherapy drugs, such as doxorubicin and cisplatin, in killing cancer cells. In addition to its anticancer properties, N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide has also been shown to possess antiviral and antimicrobial activities.
作用机制
The mechanism of action of N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide is not fully understood, but it is thought to involve the inhibition of DNA synthesis and repair. N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide has been shown to bind to DNA and interfere with the activity of enzymes involved in DNA synthesis and repair, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide has also been shown to inhibit the expression of various genes involved in cell proliferation and survival. In addition, N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide has been shown to activate the p53 tumor suppressor pathway, which plays a critical role in preventing the development of cancer.
实验室实验的优点和局限性
N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide has several advantages for use in lab experiments, including its high potency and specificity for cancer cells. N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide also has low toxicity and can be easily synthesized in large quantities. However, N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide has several limitations, including its poor solubility in aqueous solutions and its tendency to form aggregates, which can affect its activity.
未来方向
There are several future directions for research on N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide. One area of interest is the development of N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide derivatives with improved solubility and activity. Another area of interest is the investigation of the potential use of N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide in combination with other anticancer drugs to enhance their effectiveness. Finally, the potential use of N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide in other disease areas, such as viral infections and microbial infections, should also be explored.
合成方法
The synthesis of N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide involves the reaction of 2,3-diphenylquinoxaline-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with pyrrolidine-1-carbothioamide to yield N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide. The purity of N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
属性
IUPAC Name |
N-(2,3-diphenylquinoxalin-6-yl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4S/c30-25(29-15-7-8-16-29)26-20-13-14-21-22(17-20)28-24(19-11-5-2-6-12-19)23(27-21)18-9-3-1-4-10-18/h1-6,9-14,17H,7-8,15-16H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOTWHRUNUVPQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(4-chlorophenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B6053412.png)

![1-(cyclohexylmethyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide](/img/structure/B6053433.png)
![ethyl 4-{[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B6053440.png)

![1-{[4-(methylthio)phenyl]acetyl}-3-(1-pyrrolidinylmethyl)piperidine trifluoroacetate](/img/structure/B6053449.png)
![N-allyl-6-oxo-N-2-propyn-1-yl-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6053456.png)
![N,N-diethyl-2-[4-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B6053470.png)
![ethyl 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6053472.png)
![1-(2-fluorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B6053491.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(1-methyl-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6053493.png)
![N-(3,4-dimethylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6053496.png)
![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6053507.png)
